molecular formula C7H12F3NO3 B1519525 2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate CAS No. 1221724-58-8

2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate

Cat. No. B1519525
M. Wt: 215.17 g/mol
InChI Key: ZHZVDOIZSBWQRF-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl N-(3-methoxypropyl)carbamate” is a chemical compound with the CAS number 1221724-58-8 . It has a molecular formula of C7H12F3NO3 and a molecular weight of 215.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (N-CO-O) where the nitrogen is connected to a 3-methoxypropyl group and the oxygen is connected to a 2,2,2-trifluoroethyl group . For a detailed structure, please refer to the compound’s structural formula provided by the supplier .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.17 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I found .

Scientific Research Applications

Facile Preparation and Synthetic Applications

Compounds similar to 2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate have been utilized in the facile preparation of aryne precursors, indicating their potential in synthetic organic chemistry for the construction of complex molecules. For instance, the use of carbamates for the systematic preparation of 2-iodophenyl triflates through a directed ortho-lithiation-iodination-decarbamation sequence exemplifies the versatility of carbamate derivatives in facilitating complex synthetic transformations (Ganta & Snowden, 2007).

Broad-Spectrum Deoxofluorinating Agents

The development of broad-spectrum deoxofluorinating agents, such as Bis(2-methoxyethyl)aminosulfur trifluoride, demonstrates the significance of fluorinated carbamates in transforming various functional groups into their fluorinated counterparts. These reagents offer a less thermally sensitive, broader-spectrum alternative for the conversion of alcohols, aldehydes, ketones, and carboxylic acids into their fluorinated derivatives, highlighting the importance of fluorinated compounds in medicinal chemistry and material science (Lal et al., 1999).

Regioselective Deprotection and Acylation

The regioselective deprotection and acylation of penta-N-protected polyamides, showcasing the selective manipulation of protecting groups in the synthesis of complex molecules, further illustrate the utility of fluorinated carbamates. Such methodologies are crucial for the step-wise construction of molecules with precise structural requirements, especially in the development of pharmaceuticals and advanced materials (Pak & Hesse, 1998).

Transformation into Difluorinated Polyols

The transformation of trifluoroethyl carbamates into difluorinated polyols through dehydrofluorination and subsequent reactions with aldehydes is an example of their application in the synthesis of complex fluorinated structures. Such compounds have potential applications in the development of new materials and pharmaceuticals due to their unique chemical properties (Balnaves et al., 1999).

Safety And Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be mixed with combustibles . For more detailed safety information, please refer to the product’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of this compound would depend on its applications, which are not specified in the sources I found . For potential applications and future research directions, it’s best to refer to recent scientific literature.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO3/c1-13-4-2-3-11-6(12)14-5-7(8,9)10/h2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZVDOIZSBWQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001175177
Record name Carbamic acid, N-(3-methoxypropyl)-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate

CAS RN

1221724-58-8
Record name Carbamic acid, N-(3-methoxypropyl)-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221724-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-methoxypropyl)-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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